molecular formula C8H5N3 B1495656 4-Ethynyl-1H-pyrazolo[3,4-c]pyridine

4-Ethynyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1495656
M. Wt: 143.15 g/mol
InChI Key: IJRIIYXLHXMWPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1374652-77-3) is a bicyclic heterocyclic compound featuring a pyrazolo ring fused to a pyridine moiety at the [3,4-c] position, with an ethynyl substituent at the 4-position. This compound has garnered interest in medicinal chemistry due to its scaffold’s versatility in targeting adenosine receptors (ARs) and other biological pathways .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

4-ethynyl-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H5N3/c1-2-6-3-9-5-8-7(6)4-10-11-8/h1,3-5H,(H,10,11)

InChI Key

IJRIIYXLHXMWPA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CC2=C1C=NN2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo-Fused Heterocycles

a. Pyrazolo[3,4-c]quinolines and Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines

These compounds share the pyrazolo core but differ in their fused ring systems. Pyrazolo[3,4-c]quinolines incorporate a quinoline ring, while pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines feature a triazolo-pyrimidine system.

b. Pyrazolo[3,4-d]pyrimidines

Exemplified by 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyridine (CAS: 21410-06-0), this class replaces the pyridine fusion at the [3,4-c] position with [3,4-d], altering electronic properties. The chloro and methyl substituents enhance hydrophobic interactions, making these compounds potent in antimicrobial and cytotoxic applications .

c. Thienopyrimidine-Pyrazolo[3,4-b]pyridine Hybrids

These hybrids merge pyrazolo[3,4-b]pyridine with thienopyrimidine, expanding π-conjugation. They exhibit dual activity in antimicrobial and cytotoxic assays but lack the ethynyl group’s modularity .

Non-Pyrazolo Fused Heterocycles

a. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones

These derivatives, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, replace the pyrazolo ring with a pyrrolo system. They demonstrate potent analgesic activity (exceeding aspirin in writhing tests) and sedative effects but lack the ethynyl group’s reactivity .

b. Pyrano[3,4-c]pyridine-Triazole Hybrids

Featuring a pyrano-fused core linked to triazole units, these compounds show high anticonvulsant activity (e.g., antagonism of pentylenetetrazole-induced seizures). The methyl group in the pyridine ring enhances lipophilicity, improving blood-brain barrier penetration .

Key Differentiators of 4-Ethynyl-1H-pyrazolo[3,4-c]pyridine

  • Ethynyl Group : Facilitates modular derivatization (e.g., click chemistry) absent in other pyrazolo derivatives.

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